molecular formula C9H13NO B3053469 2-Ethyl-6-methoxyaniline CAS No. 53982-01-7

2-Ethyl-6-methoxyaniline

Cat. No.: B3053469
CAS No.: 53982-01-7
M. Wt: 151.21 g/mol
InChI Key: UWFPKMKMBZCSSP-UHFFFAOYSA-N
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Description

Significance of Substituted Arylamines in Contemporary Organic Chemistry

Substituted arylamines are a cornerstone of modern organic chemistry, forming the structural core of a multitude of essential molecules. Their prevalence stems from the versatile reactivity of the amino group and the aromatic ring, which allows for a wide range of chemical transformations. These compounds are integral to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. wikipedia.orgchemistrysteps.com The development of efficient methods for constructing C-N bonds, such as transition metal-catalyzed cross-coupling reactions, has further expanded the accessibility and application of functionalized arylamines. wikipedia.org The ability to precisely tune the electronic and steric properties of the aromatic ring through substitution enables chemists to design molecules with specific functions, making substituted arylamines a vital class of compounds in the ongoing quest for new and improved chemical entities.

Unique Structural Features and Electronic Configuration of 2-Ethyl-6-methoxyaniline

This compound (C₉H₁₃NO) is an aromatic amine characterized by the presence of an ethyl and a methoxy (B1213986) group at the ortho positions relative to the amino group. uni.lu This specific substitution pattern imparts a unique combination of steric and electronic features that distinguish it from simpler anilines.

Structural and Electronic Properties of this compound

PropertyValue
Molecular FormulaC₉H₁₃NO
Molecular Weight151.21 g/mol
IUPAC NameThis compound
InChIKeyUWFPKMKMBZCSSP-UHFFFAOYSA-N
SMILESCCC1=C(C(=CC=C1)OC)N

Data sourced from PubChem. uni.lu

However, the presence of two substituents in the ortho positions introduces a phenomenon known as the ortho effect . This effect, a combination of steric and electronic factors, can lead to anomalous reactivity compared to what would be predicted based solely on electronic effects. byjus.com For instance, ortho-substituted anilines often exhibit lower basicity than aniline (B41778) itself, regardless of whether the substituent is electron-donating or electron-withdrawing. byjus.com This is attributed to steric hindrance to protonation and solvation of the resulting anilinium ion. youtube.com

Overview of Research Trajectories for Alkyl- and Methoxy-Substituted Anilines

Research involving anilines substituted with alkyl and methoxy groups has traditionally focused on several key areas, providing a roadmap for potential investigations into this compound.

One major research trajectory involves their use as building blocks in the synthesis of more complex molecules. For example, substituted anilines are crucial precursors for the synthesis of herbicides and pharmaceuticals. google.com A notable example is the use of 2-ethyl-6-methylaniline (B166961) in the production of the herbicide metolachlor. google.com The unique substitution pattern of this compound makes it an attractive candidate for the development of novel bioactive compounds.

Another significant area of research is the study of their reactivity in various chemical transformations. This includes detailed investigations into electrophilic aromatic substitution reactions, where the directing effects of the substituents play a crucial role. byjus.com Furthermore, the development of new catalytic systems for reactions such as C-N cross-coupling often utilizes substituted anilines to probe the scope and limitations of the catalysts. wikipedia.org The specific steric and electronic environment of this compound could offer unique selectivity in such reactions.

Finally, research into the physical organic chemistry of substituted anilines, including the study of substituent effects on basicity, nucleophilicity, and spectroscopic properties, remains an active field. byjus.comderpharmachemica.com Understanding these fundamental properties is essential for predicting and controlling the behavior of these compounds in more complex applications.

Fundamental Principles Governing Reactivity of this compound

The reactivity of this compound is governed by a delicate interplay of the electronic and steric effects of its ortho substituents.

Electrophilic Aromatic Substitution: The amino group is a powerful activating group and an ortho-, para-director. byjus.com The electron-donating nature of the ethyl and methoxy groups further enhances the electron density of the aromatic ring, making it highly susceptible to electrophilic attack. chemistrysteps.com However, the positions ortho and para to the amino group are sterically hindered by the ethyl and methoxy groups. This steric hindrance can influence the regioselectivity of electrophilic substitution reactions, potentially favoring substitution at the less hindered para position (position 4). It is also important to note that direct nitration of anilines can be problematic, as the strongly acidic conditions can protonate the amino group to form an anilinium ion, which is a meta-director. byjus.com

Reactions of the Amino Group: The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic and basic. However, as mentioned earlier, the ortho effect significantly reduces the basicity of this compound compared to aniline. byjus.com The amino group can undergo a variety of reactions, including acylation to form amides, and diazotization with nitrous acid to form a diazonium salt. wikipedia.org The resulting diazonium salt can then be subjected to a range of Sandmeyer-type reactions to introduce a variety of functional groups. The steric bulk of the ortho substituents may influence the rate and efficiency of these transformations.

Oxidation: Anilines are generally susceptible to oxidation, which can lead to the formation of colored products. wikipedia.org The electron-rich nature of this compound likely makes it sensitive to oxidizing agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-6-methoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-3-7-5-4-6-8(11-2)9(7)10/h4-6H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFPKMKMBZCSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30435225
Record name Benzenamine, 2-ethyl-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53982-01-7
Record name Benzenamine, 2-ethyl-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-6-methoxyaniline
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Advanced Synthetic Methodologies for 2 Ethyl 6 Methoxyaniline and Its Derivatives

Established Synthetic Pathways for 2-Ethyl-6-methoxyaniline

The synthesis of 2,6-disubstituted anilines like this compound requires strategic approaches to control regioselectivity and overcome steric hindrance. Methodologies often involve either building the substitution pattern on a pre-existing aniline (B41778) core or constructing the aromatic ring itself.

Approaches via Ortho-Functionalization of Aniline Precursors

Direct functionalization at the ortho-positions of an aniline derivative is a primary strategy for synthesizing hindered anilines. These methods often begin with simpler, commercially available anilines such as 2-methoxyaniline (o-anisidine) or 2-ethylaniline (B167055).

One potential pathway involves the Friedel-Crafts alkylation of 2-methoxyaniline. wikipedia.orgmasterorganicchemistry.com The methoxy (B1213986) group is an ortho-, para-directing group, making the introduction of an ethyl group at the ortho-position feasible. However, Friedel-Crafts reactions can suffer from issues like polyalkylation and rearrangement, requiring careful optimization of catalysts (e.g., AlCl₃, FeCl₃) and reaction conditions. masterorganicchemistry.comwisc.eduorganic-chemistry.org A highly regioselective Friedel-Crafts alkylation has been reported for 3,5-dimethoxyaniline (B133145) using aldehydes and triethylsilane, suggesting that similar strategies could be adapted for 2-methoxyaniline to achieve selective ortho-ethylation. researchgate.net

Alternatively, starting from 2-ethylaniline, an ortho-C–H methoxylation could be employed. Recent advances have enabled the palladium/norbornene-catalyzed ortho-C–H methoxylation of aryl halides. nih.gov A similar strategy applied to a suitably protected or activated 2-ethylaniline derivative could introduce the methoxy group at the desired C6 position.

Modern methods for creating sterically congested anilines also include direct C-N bond formation. One such approach involves the reaction between amides and diaryliodonium salts, which has shown broad scope for creating 2,6-disubstituted anilines without the need for a transition-metal promoter. nih.govcore.ac.uk Another powerful technique is the copper-catalyzed amination of aryl boronic esters, which is effective for preparing sterically hindered secondary and tertiary anilines under mild conditions. rsc.orgnih.gov These methods could be adapted by starting with a 2-ethyl-6-methoxy-substituted arylboronic ester and coupling it with an amine source.

Ring Closure and Construction Strategies for Aniline Core

Instead of modifying an existing aniline, the substituted aromatic ring can be constructed from acyclic precursors. A novel approach utilizes a photoredox-cobalt dehydrogenative coupling of amines and cyclohexanones to build the aniline ring. galchimia.com In a hypothetical synthesis for this compound, a suitably substituted cyclohexanone (B45756) could be coupled with an ammonia (B1221849) source, followed by aromatization to yield the target aniline. This state-of-the-art method offers a convergent route to complex anilines from readily available starting materials. galchimia.com

Synthesis of this compound Derivatives

The amine moiety of this compound is a key site for further functionalization, primarily through N-alkylation and N-acylation reactions. These derivatives are often the final target molecules for applications in agrochemicals and pharmaceuticals.

N-Alkylation and N-Acylation Reactions of the Amine Moiety

The steric hindrance imposed by the two ortho substituents in this compound makes reactions at the nitrogen atom challenging. google.commdma.ch Consequently, robust and efficient methodologies are required.

Reductive amination is a cornerstone method for N-alkylation, involving the reaction of an amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine. libretexts.orgyoutube.com This two-step, one-pot process is highly effective for synthesizing secondary and tertiary amines. organic-chemistry.org

For hindered anilines, specific reducing agents and conditions are necessary. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and selective reagent that has proven effective for the reductive amination of a wide range of substrates, including sterically hindered amines. nih.gov It often provides higher yields and fewer side products compared to other methods like catalytic hydrogenation or the use of sodium cyanoborohydride (NaBH₃CN). nih.gov

A well-documented example is the catalytic reductive alkylation of the analogous 2-ethyl-6-methyl-aniline with methoxyacetone (B41198) in the presence of a platinum-on-carbon catalyst and hydrogen gas. google.com This process, which yields the N-(1'-methoxy-2'-propyl) derivative, highlights the industrial applicability of this method. The reaction conditions, including pressure and temperature, are crucial for achieving high yields. google.com

ReactantsCatalyst/Reducing AgentProductReference
2-Ethyl-6-methyl-aniline, MethoxyacetonePt/C, H₂2-Ethyl-6-methyl-N-(1'-methoxy-2'-propyl)-aniline google.com
Aldehydes/Ketones, AminesSodium Triacetoxyborohydride (NaBH(OAc)₃)N-Alkyl anilines nih.gov
Aldehydes/Ketones, AnilinesPd/C, TriethylsilaneSecondary/Tertiary amines organic-chemistry.org

Direct N-Alkylation: This involves the direct reaction of the amine with an alkylating agent, such as an alcohol or alkyl halide. Recent advances have focused on developing catalytic systems that can facilitate this transformation for hindered anilines. Earth-abundant metal catalysts, such as those based on nickel, have been shown to be efficient for the selective N-alkylation of anilines with alcohols, tolerating a wide range of functional groups. acs.org Cobalt-based heterogeneous catalysts supported on metal-organic frameworks (MOFs) also show excellent selectivity for the N-alkylation of substituted anilines. rsc.org A novel strategy for monoalkylation avoids overalkylation by using N-aryl-N-aminopyridinium salts, which undergo alkylation via a highly nucleophilic ylide intermediate. acs.org

Direct N-Acylation: The synthesis of amides from this compound can be achieved through N-acylation with acyl chlorides, anhydrides, or carboxylic acids. The reaction of 2-ethyl-6-methyl-N-(1'-methoxy-2'-propyl)-aniline with chloroacetyl chloride in the presence of a base is a key step in the synthesis of certain herbicides. google.comgoogle.com For hindered amines, activating agents are often necessary. Protocols using reagents like N-acylbenzotriazoles have been developed for the efficient acylation of primary and secondary amines under mild conditions. organic-chemistry.org Furthermore, metal-free methods, such as using ammonium (B1175870) iodide to promote transamidation with DMF or DMA, offer a versatile approach to N-acylation for a broad scope of amine substrates. dntb.gov.uaresearchgate.net Recently, DAST-enabled synthesis has emerged as a workup-free protocol for producing a diverse array of amides from hindered amines and various acids under ambient conditions. acs.org

Reaction TypeReagentsKey FeaturesReferences
N-AlkylationAlcohols, NiBr₂/LigandEarth-abundant metal catalyst, good functional group tolerance acs.org
N-AlkylationAlcohols, Co-MOF catalystHeterogeneous, reusable catalyst, excellent selectivity rsc.org
N-AcylationChloroacetyl chloride, BaseStandard method for producing chloroacetanilides google.com
N-AcylationCarboxylic Acids, DASTBase- and workup-free, mild conditions, suitable for hindered amines acs.org
TransamidationDMF/DMA, NH₄IMetal-free, versatile for various amines researchgate.net

Selective Aromatic Functionalization (e.g., Halogenation, Nitration)

The aromatic ring of this compound presents a nuanced landscape for electrophilic substitution due to the interplay of three distinct directing groups: the strongly activating ortho,para-directing amino (-NH₂) group, the activating ortho,para-directing methoxy (-OCH₃) group, and the weakly activating ortho,para-directing ethyl (-CH₂CH₃) group. The outcome of functionalization reactions like halogenation and nitration is dictated by the competition between these groups and the steric hindrance they impose.

Halogenation: The direct halogenation of anilines can be challenging due to their high reactivity, which often leads to poly-substitution and oxidation. For this compound, the positions ortho to the powerful amino group are sterically blocked by the ethyl and methoxy groups. The position para to the amine is occupied by the methoxy group. Therefore, substitution is directed to the remaining C4 and C5 positions.

A modern, green approach to halogenation involves mechanochemistry, using N-halosuccinimides (NXS, where X = Cl, Br, I) with a grinding auxiliary like PEG-400. This catalyst-free method often shows high regioselectivity, favoring the para-position to the most powerful activating group. In the case of this compound, this would likely favor substitution at the C4 position, which is para to the methoxy group and meta to the amine. Another advanced method is the palladium-catalyzed meta-selective chlorination, which could potentially be used to functionalize the C3 or C5 positions relative to the directing amino group. The commercial availability of compounds like 2-Bromo-6-methoxyaniline confirms that such halogenated derivatives are synthetically accessible.

Nitration: Direct nitration of anilines with strong acids like nitric and sulfuric acid is generally avoided. The strongly acidic conditions lead to the protonation of the amino group, forming an anilinium ion. This deactivates the ring and directs incoming electrophiles to the meta position. Furthermore, the powerful oxidizing nature of the nitrating mixture can destroy the highly activated aniline ring.

To achieve controlled nitration, the reactivity of the amino group must be attenuated. This is typically accomplished by protecting the amine, most commonly as an acetanilide (B955) via reaction with acetic anhydride. The resulting N-acetyl group is still an ortho,para-director but is significantly less activating, preventing overreaction and degradation. After protection, nitration of the N-acetylated this compound would proceed, with the directing influence of the methoxy and acetylamino groups favoring substitution at the C4 position (para to the methoxy group). Following the nitration step, the acetyl group can be easily removed by acid- or base-catalyzed hydrolysis to regenerate the amino group, yielding the nitro-substituted aniline. The regioselectivity in the nitration of substituted anisoles is known to be highly dependent on the reaction conditions and the steric environment of the ring.

Derivatization of the Methoxy and Ethyl Side Chains

Derivatization of the Methoxy Side Chain: The methoxy group offers a handle for further molecular modification, primarily through O-demethylation to unmask a phenolic hydroxyl group. This transformation requires the cleavage of a stable aryl-methyl ether bond and is typically achieved under harsh conditions. Several reagents are effective for this purpose:

Boron Tribromide (BBr₃): This strong Lewis acid is one of the most effective reagents for cleaving aryl ethers. The reaction proceeds via complexation of the Lewis acid to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group.

Brønsted Acids: Concentrated hydrobromic acid (HBr) can cleave the ether bond at high temperatures, proceeding by protonation of the ether oxygen followed by Sɴ2 attack by the bromide ion. A mixture of methanesulfonic acid and methionine has also been reported as an effective "push-pull" system.

Alkyl Thiols: In a less common but useful method, nucleophilic demethylation can be achieved using alkyl thiols, such as dodecanethiol, in a high-boiling polar solvent like N-methyl-2-pyrrolidone (NMP).

Acidic Concentrated Lithium Bromide (ACLB): This system has been shown to be effective for the demethylation of various lignin-derived aromatic compounds under moderately acidic conditions (e.g., 1.5 M HCl, 110 °C). The rate of demethylation is influenced by the electronic effects of other substituents on the aromatic ring.

In an innovative approach, the methoxy group itself can be utilized as a renewable C1 source. A catalytic system comprising lithium iodide (LiI) in an ionic liquid can selectively cleave the C-O bond and catalyze the N-methylation of anilines, using the methoxy group from another molecule as the methylating agent.

Derivatization of the Ethyl Side Chain: The ethyl group is an alkyl substituent and is generally considered non-reactive towards most common synthetic transformations. Its C(sp³)-H bonds are strong and unactivated, making selective functionalization extremely challenging under standard laboratory conditions. While advanced and highly specific electrochemical methods for modifying alkyl groups on certain heterocyclic rings have been reported, general and practical methods for the derivatization of the ethyl side chain of this compound are not established. Therefore, it typically remains as a stable, passive substituent in subsequent synthetic steps.

Palladium-Catalyzed Coupling Reactions for Extended Frameworks

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular frameworks from simple precursors. For this compound, these reactions require prior functionalization of the aromatic ring, typically with a halogen (e.g., Br, Cl) or a triflate, to serve as the electrophilic coupling partner. The sterically hindered nature of the 2,6-disubstituted aniline ring makes robust and efficient catalyst systems essential.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an aryl halide or triflate with an organoboron reagent, such as a boronic acid or boronate ester, to

Green Chemistry Principles in this compound Synthesis

Solvent-Free and Reduced-Solvent Reaction Systems

The development of solvent-free or reduced-solvent reaction conditions represents a significant step forward in the green synthesis of aniline derivatives. Traditional organic syntheses often rely on large volumes of volatile organic compounds (VOCs) as solvents, which contribute to environmental pollution and pose safety risks. By minimizing or eliminating solvents, these advanced methodologies offer cleaner and more economical routes.

While specific research on the solvent-free synthesis of this compound is not extensively documented in publicly available literature, general principles and analogous reactions provide a strong basis for its feasibility. For instance, catalyst- and additive-free dealcoholization reactions between silanols and alkoxyhydrosilanes have been developed, showcasing the potential for condensation reactions to proceed without a solvent medium. rsc.org

Furthermore, the synthesis of other substituted anilines has been successfully achieved under solvent-free conditions. A notable example is the microwave-assisted reductive amination of levulinic acid with 4-methoxyaniline, which proceeds efficiently without a solvent. researchgate.net This suggests that similar reductive amination pathways to produce N-substituted derivatives of this compound could be adapted to solvent-free conditions. The use of solid-supported catalysts or reactants in a neat mixture can facilitate these reactions, reducing the need for a solvent to bring the reactants into contact.

Another relevant approach involves the direct reaction between amides and diaryliodonium salts for the synthesis of sterically hindered 2,6-disubstituted anilines, which can proceed without the need for a promoter or a solvent. nih.gov This method highlights the potential for direct C-N bond formation under solvent-free conditions for structurally similar anilines.

Energy-Efficient Synthesis Protocols (e.g., Microwave-Assisted)

The adoption of energy-efficient technologies is another cornerstone of modern organic synthesis. Microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods. nih.gov This is due to the direct and efficient heating of the reaction mixture by microwave irradiation.

For the synthesis of methoxy-containing aromatic compounds, microwave assistance has proven effective. For example, a convenient and efficient microwave-assisted synthesis of 2-amino-6-methoxy-4H-benzo[h]chromene derivatives has been reported, demonstrating the compatibility of the methoxy group with this technology. eurjchem.com This reaction, involving 4-methoxy-1-naphthol, aromatic aldehydes, and a nitrogen source, proceeds rapidly under microwave irradiation. eurjchem.com

Similarly, microwave irradiation has been successfully employed in the synthesis of other heterocyclic compounds from aniline precursors. For instance, the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives from functionalized anilines via a palladium-catalyzed intramolecular oxidative coupling is significantly accelerated by microwave heating. mdpi.com The development of novel 6-methoxy-5,6-dihydro-5-azapurines has also been achieved through a simple and fast microwave-assisted method. nih.gov These examples strongly suggest that the synthesis of this compound and its subsequent derivatization could be significantly optimized by adopting microwave-assisted protocols.

The table below illustrates the typical advantages of microwave-assisted synthesis compared to conventional heating for related heterocyclic syntheses, highlighting the potential for energy and time savings.

Reaction TypeConventional Method TimeMicrowave Method TimeReference
Synthesis of quinoline-fused γ-lactones4 hours10 seconds nih.gov
Synthesis of pyrazolo[1,5-a]pyrimidinesNot specified15 minutes nih.gov
C-3 radical alkylation of coumarinNot specified10 minutes nih.gov

Table 1: Comparison of Reaction Times for Conventional vs. Microwave-Assisted Synthesis

Atom Economy and Waste Minimization in Aniline Production

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. monash.edu High atom economy is crucial for minimizing waste, as it reduces the formation of byproducts.

The synthesis of 2,6-disubstituted anilines, such as this compound, often presents challenges in achieving high atom economy, particularly in methods that require directing groups that are later removed. acs.org However, modern synthetic methods are being developed to address this issue.

One strategy to improve atom economy is through catalytic processes that avoid the use of stoichiometric reagents. For instance, the acid-catalyzed ortho-alkylation of anilines with styrenes provides a route to bulky substituted anilines with high chemoselectivity. nih.gov While this specific example doesn't produce the target compound, it demonstrates a catalytic approach to ortho-functionalization that is inherently more atom-economical than methods relying on protecting groups.

The development of synthetic routes that proceed via cascade reactions, where multiple bonds are formed in a single operation, can also dramatically improve atom economy. While specific examples for this compound are scarce, the principle of designing a synthesis to maximize the incorporation of all reactant atoms into the final product remains a key goal in modern organic chemistry.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Ethyl 6 Methoxyaniline

Vibrational Spectroscopy for Functional Group Analysis

Specific FTIR spectral data, including characteristic absorption bands for the functional groups present in 2-Ethyl-6-methoxyaniline, are not available in published research.

No experimental Raman spectra for this compound have been documented in the searched scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Detailed 1H NMR spectra, including chemical shifts and coupling constants for the protons within the this compound molecule, have not been reported.

Publicly available data does not include 13C NMR spectral assignments for the carbon atoms of this compound.

There are no published studies detailing the use of 2D NMR techniques to elucidate the molecular connectivity of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the unambiguous determination of its elemental formula. For this compound (C9H13NO), the monoisotopic mass is calculated to be 151.09972 Da. uni.lu HRMS analysis can confirm this precise mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. The technique typically involves soft ionization methods, such as Electrospray Ionization (ESI), which keep the molecule intact, primarily showing the protonated molecular ion [M+H]+ or other adducts. semanticscholar.org

Predicted HRMS data for various adducts of this compound are valuable for identifying the compound in complex mixtures. uni.lu

Table 1: Predicted HRMS Data for this compound Adducts uni.lu

Adduct Ion Predicted m/z
[M+H]+ 152.10700
[M+Na]+ 174.08894
[M-H]- 150.09244
[M+K]+ 190.06288

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is widely employed for separating and identifying volatile and semi-volatile organic compounds in a mixture, making it an ideal method for assessing the purity of this compound. researchgate.netau.dk

In a typical GC-MS analysis, the sample is vaporized and passed through a capillary column, where individual components are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact), fragmented, and detected. The resulting mass spectrum serves as a chemical fingerprint for that component. Purity is assessed by the presence of a single major peak in the chromatogram at a specific retention time, with a corresponding mass spectrum that matches the target compound. Any additional peaks would indicate the presence of impurities, which can often be identified by their unique mass spectra and library matching.

While specific experimental fragmentation data for this compound is not widely published, analysis of the structurally similar compound 2-Ethyl-6-methylaniline (B166961) shows characteristic major fragment ions at m/z values of 120, 135, and 121. nih.gov A similar fragmentation pattern, involving the loss of ethyl and methoxy (B1213986) groups, would be anticipated for this compound.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. In organic molecules like this compound, the primary chromophore is the substituted benzene (B151609) ring. The presence of the amino (-NH2), methoxy (-OCH3), and ethyl (-CH2CH3) groups influences the energy of the π-electron systems.

The UV-Vis spectrum is expected to show characteristic absorption bands corresponding to π→π* electronic transitions within the aromatic ring. For related aniline (B41778) derivatives, these absorptions are typically observed in the UV region. For instance, purity analysis of 5-Ethyl-2-methoxyaniline has been performed using HPLC with UV detection at a wavelength (λ) of 254 nm. Furthermore, studies on copolymers containing 2-methyl-4-methoxyaniline units show distinct absorption spectra in solution. researchgate.net These findings suggest that this compound would exhibit significant absorbance in the mid-UV range, which is useful for its detection and quantification in solution.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Currently, there is no publicly available single-crystal X-ray diffraction data for this compound. If a suitable single crystal of the compound were analyzed, the technique would elucidate the exact conformation of the ethyl and methoxy substituents relative to the aniline ring and reveal how the molecules pack together in the crystal lattice. This information is invaluable for understanding the compound's physical properties and for computational modeling studies. cambridge.orgresearchgate.net

Chromatographic Techniques for Separation and Purity

Chromatographic methods are essential for the separation, isolation, and purity analysis of chemical compounds. High-Performance Liquid Chromatography is particularly well-suited for non-volatile or thermally sensitive compounds like this compound.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of compounds in a liquid mobile phase. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For substituted anilines, reversed-phase HPLC (RP-HPLC) is the most common mode. sielc.comnih.gov

In a typical RP-HPLC setup for this compound, a nonpolar stationary phase, such as C18-modified silica, is used with a polar mobile phase. researchgate.netnih.gov The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acid modifier such as formic acid or trifluoroacetic acid (TFA) to ensure sharp, symmetrical peaks by protonating the amine group. sielc.comsielc.com Detection is commonly achieved using a UV detector set at a wavelength where the analyte exhibits strong absorbance. The purity of a sample is determined by the presence of a single major peak in the resulting chromatogram.

Table 2: Representative HPLC Method for Analysis of this compound

Parameter Condition Reference
Column C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm) sielc.comnih.govresearchgate.net
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid (Gradient or Isocratic) sielc.comsielc.com
Flow Rate 0.8 - 1.0 mL/min nih.gov
Detection UV at ~254 nm

| Injection Volume | 10 - 20 µL | nih.gov |

Chiral HPLC for Enantiomeric Excess Determination

The determination of the enantiomeric purity of chiral compounds is a critical aspect of pharmaceutical and chemical research. For chiral molecules like this compound, which possesses a stereogenic center, High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is the most prevalent and effective technique for separating its enantiomers and quantifying the enantiomeric excess (ee). phenomenex.comwvu.edu The fundamental principle of chiral HPLC lies in the differential interaction between the two enantiomers of the analyte and the chiral environment of the stationary phase. wvu.edu This leads to the formation of transient diastereomeric complexes with different energies, resulting in varying retention times and, consequently, their separation. wvu.edu

The enantiomeric excess is a measure of the purity of a chiral sample and is a crucial parameter in the synthesis of enantiopure compounds. heraldopenaccess.us It is calculated from the relative peak areas of the two enantiomers in the chromatogram. sigmaaldrich.com The selection of an appropriate CSP is an empirical process, often guided by the structural class of the analyte. phenomenex.com For aniline derivatives, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs have shown broad applicability. sigmaaldrich.com The mobile phase composition, typically a mixture of a non-polar organic solvent like hexane (B92381) or heptane (B126788) and a more polar alcohol such as isopropanol (B130326) or ethanol, is optimized to achieve the best resolution and peak shape. phenomenex.com

While specific application notes for the chiral separation of this compound are not extensively detailed in the public domain, the general methodology is well-established. A typical chiral HPLC method development would involve screening various CSPs and mobile phase compositions to identify the optimal conditions for baseline separation of the enantiomers. The use of nonspecific detectors like UV or fluorescence is common for such analyses. heraldopenaccess.usuma.es

Below is a table representing typical parameters for a chiral HPLC method that could be applied for the analysis of this compound, based on common practices for similar aromatic amines.

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Excess Determination

ParameterValue/Condition
Column Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Conc. 1 mg/mL in mobile phase

Specialized Spectroscopic Methods for Derivatives and Blends (e.g., Impedance Spectroscopy for conducting polymer blends)

When this compound is used as a monomer or a comonomer to synthesize conducting polymers, specialized techniques are required to characterize the resulting materials, particularly in the form of blends. Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the electrochemical properties of materials, such as conducting polymer films, at the electrode-electrolyte interface. nku.edu.trresearchgate.net EIS is particularly useful for characterizing the interfacial properties, charge transfer kinetics, and capacitive behavior of these polymer systems. orientjchem.org

For conducting polymer blends incorporating derivatives of this compound, EIS measures the impedance of the system over a range of frequencies. nku.edu.trresearchgate.net The resulting data are often presented as a Nyquist plot, which displays the imaginary part of impedance versus the real part. From these plots, crucial parameters can be extracted by fitting the data to an equivalent electrical circuit. researchgate.net These parameters include the solution resistance (Rs), the charge transfer resistance (Rct), and the double-layer capacitance (Cdl). bue.edu.eg

The charge transfer resistance (Rct) is related to the kinetics of the electrochemical reactions occurring at the polymer-electrolyte interface, providing insight into the conductivity of the polymer film. The double-layer capacitance (Cdl) arises from the charge separation at the interface. researchgate.net By studying these parameters under different conditions (e.g., at various applied potentials), one can gain a detailed understanding of the polymer's redox behavior, stability, and ion-exchange properties. mdpi.com The electrochemical copolymerization of aniline with its derivatives has been shown to significantly alter the electrochemical activity of the resulting polyaniline (PANI). orientjchem.org Therefore, EIS is an invaluable tool for comparing the properties of different polymer blends and for optimizing their performance in applications such as sensors, coatings, and energy storage devices. orientjchem.orgniscpr.res.in

The table below summarizes key parameters that are typically determined from EIS analysis of conducting polymer films.

Table 2: Typical Parameters from Electrochemical Impedance Spectroscopy of Conducting Polymer Films

ParameterSymbolUnitDescription
Solution Resistance RsΩResistance of the electrolyte solution between the working and reference electrodes.
Charge Transfer Resistance RctΩResistance to charge transfer across the electrode-electrolyte interface.
Double Layer Capacitance CdlFCapacitance of the electrical double layer formed at the interface.
Warburg Impedance ZwΩRepresents the impedance due to diffusion processes within the polymer film.

Reactivity and Reaction Mechanisms Involving 2 Ethyl 6 Methoxyaniline

Reactivity of the Aromatic Ring in 2-Ethyl-6-methoxyaniline

The reactivity of the benzene (B151609) ring in this compound is significantly enhanced by the presence of the amino, methoxy (B1213986), and ethyl substituents. All three are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution (EAS) compared to unsubstituted benzene. This activation stems from their ability to donate electron density to the aromatic ring.

In electrophilic aromatic substitution reactions, the incoming electrophile replaces a hydrogen atom on the aromatic ring. The position of this substitution is directed by the existing substituents. For this compound, the available positions for substitution are carbons 3, 4, and 5.

Amino Group (-NH₂): As a powerful activating group, the amino group strongly directs incoming electrophiles to the ortho and para positions. In this molecule, the para position (C4) is open for substitution. The ortho positions are occupied by the ethyl and methoxy groups.

Methoxy Group (-OCH₃): This is also a strong activating, ortho-para directing group. libretexts.org It directs substitution to its ortho position (C5) and its para position (C3).

Ethyl Group (-C₂H₅): This alkyl group is a weaker activating, ortho-para director. It directs substitution to its ortho position (occupied by the amino group) and its para position (C5).

The final substitution pattern is a result of the combined directing effects of these three groups, as well as steric considerations. The amino group is the most powerful activator, making the para position (C4) a highly likely site for substitution. The methoxy group strongly activates positions 3 and 5. However, steric hindrance from the adjacent ethyl and methoxy groups, which flank the amine, can influence the accessibility of these positions to the incoming electrophile. googleapis.com Therefore, electrophilic attack is predicted to occur primarily at the C4 position, with potential for substitution at C3 and C5 depending on the size of the electrophile and the specific reaction conditions.

The ethyl and methoxy groups play a crucial role in activating the aromatic ring through distinct electronic mechanisms.

Methoxy Group: The methoxy group activates the ring primarily through a strong, electron-donating resonance effect (+M). vaia.comchemistrysteps.com The oxygen atom's lone pairs can be delocalized into the benzene ring's π-system, increasing the electron density, especially at the ortho and para positions. libretexts.orgvaia.com This resonance effect outweighs its electron-withdrawing inductive effect (-I), which arises from the high electronegativity of the oxygen atom. chemistrysteps.com

Ethyl Group: The ethyl group activates the ring through an electron-donating inductive effect (+I). youtube.com The alkyl group pushes electron density through the sigma bond onto the aromatic ring, thereby stabilizing the carbocation intermediate (the arenium ion) formed during electrophilic attack. libretexts.org

The synergistic effect of the powerful resonance donation from the methoxy group, the inductive donation from the ethyl group, and the primary activation from the amino group makes the aromatic ring of this compound highly nucleophilic and thus very reactive towards electrophiles.

Table 1: Influence of Substituents on Aromatic Ring Reactivity

Substituent Electronic Effect Activating/Deactivating Directing Influence
-NH₂ (Amino) +M > -I Strongly Activating Ortho, Para
-OCH₃ (Methoxy) +M > -I Strongly Activating libretexts.org Ortho, Para libretexts.org
-C₂H₅ (Ethyl) +I Weakly Activating youtube.com Ortho, Para youtube.com

Reactivity of the Primary Amine Functional Group

The primary amine (-NH₂) is a key center of reactivity in the molecule, capable of acting as both a base and a nucleophile.

The basicity of anilines is generally lower than that of aliphatic amines because the nitrogen's lone pair of electrons is delocalized into the aromatic ring, making it less available to accept a proton. libretexts.org The substituents on the ring, however, modify this basicity.

Electronic Effects: Electron-donating groups, such as methoxy and ethyl, increase the electron density on the ring and, by extension, on the nitrogen atom, which generally leads to an increase in basicity compared to unsubstituted aniline (B41778). libretexts.org The methoxy group, particularly from the para position, is known to increase the basicity of aniline through its resonance effect. stackexchange.com

Steric (Ortho) Effects: Substituents at the ortho position to the amino group can sterically hinder the solvation of the corresponding ammonium (B1175870) ion formed upon protonation, which destabilizes the conjugate acid and thus decreases the basicity of the amine. stackexchange.com While the methoxy group is not typically considered bulky enough to exert a strong ortho effect, the presence of two ortho substituents (ethyl and methoxy) in this compound likely leads to significant steric hindrance around the amine. This steric crowding can reduce the amine's basicity compared to what would be expected based on electronic effects alone. googleapis.comlibretexts.org

As a nucleophile, the amine can attack electrophilic centers. masterorganicchemistry.com However, its nucleophilicity can be diminished by the same steric factors that reduce its basicity. masterorganicchemistry.com

Table 2: Basicity of Substituted Anilines

Compound pKb Reason for Basicity Change from Aniline
Aniline 9.13 Reference compound. stackexchange.com
p-Methoxyaniline 8.7 The +M effect of the methoxy group increases electron density on the nitrogen, making it more basic. libretexts.orgstackexchange.com
o-Methoxyaniline 9.5 The -I effect of the nearby methoxy group is stronger than its +M effect, withdrawing electron density and making it less basic than aniline. stackexchange.com
This compound Data not available Basicity is expected to be influenced by a combination of the +I effect (ethyl), the opposing -I and +M effects (methoxy), and significant steric hindrance from both ortho groups.

The primary amine of this compound is a versatile functional group for building larger molecules.

Condensation Reactions: It can react with aldehydes and ketones in condensation reactions to form imines (Schiff bases). A related process is reductive amination, where an aniline reacts with a carbonyl compound in the presence of a reducing agent to form a more substituted amine. For instance, processes have been patented for the reductive alkylation of the similar 2-ethyl-6-methylaniline (B166961) with methoxyacetone (B41198) to produce N-substituted anilines, which are used as herbicide intermediates. google.comgoogle.com

Coupling Reactions: The amine can participate in various metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl bonds. rsc.org It can also be acylated by reacting with acyl chlorides or anhydrides to form amides. For example, 2-ethyl-6-methyl-N-(1'-methoxy-2'-propyl)-aniline has been shown to react with chloroacetyl chloride to yield the corresponding N-chloroacetanilide. google.com

Role of the Methoxy Group in Directing Reactivity and Electronic Effects

Electronic Effects: The primary electronic influence of the methoxy group is its strong resonance-donating (+M) effect, which significantly activates the aromatic ring towards electrophilic attack. vaia.comchemistrysteps.com This effect enriches the electron density at the positions ortho (C5) and para (C3) to it, making these sites attractive for electrophiles. This activation is partially offset by its inductive electron-withdrawing (-I) effect, though the resonance effect is generally dominant in directing electrophilic aromatic substitution. chemistrysteps.com The electronic donation from the methoxy group also influences the basicity of the nearby amine.

Directing and Steric Effects: In addition to activating the ring for EAS, the methoxy group acts as a director, guiding incoming groups to specific positions. In reactions like ortho-metalation, a methoxy group can direct the regioselective functionalization of the adjacent C-H bond. Furthermore, its position ortho to the primary amine contributes significantly to the steric crowding around the nitrogen atom. This steric hindrance can modulate the reactivity of the amine, for instance, by disfavoring reactions that require unhindered access to the nitrogen lone pair and potentially making the amine less nucleophilic.

Transformations Involving the Ethyl Side Chain

The ethyl group of this compound presents a site for chemical modification, primarily at the benzylic position. These transformations can introduce new functional groups, paving the way for the synthesis of a wider range of derivatives.

One of the most common transformations of an alkyl side chain on an aromatic ring is oxidation. The benzylic carbon of the ethyl group in this compound is susceptible to oxidation by strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). masterorganicchemistry.com This reaction typically converts the ethyl group into a carboxylic acid, yielding 2-amino-3-methoxybenzoic acid. For this reaction to proceed, the benzylic carbon must possess at least one hydrogen atom. beilstein-journals.org The mechanism is thought to involve the initial cleavage of a benzylic C-H bond, which is relatively weak due to the stability of the resulting benzylic radical. masterorganicchemistry.com

Another potential transformation is benzylic bromination. Using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator, it is possible to selectively introduce a bromine atom at the benzylic position of the ethyl group. beilstein-journals.org This reaction proceeds via a free-radical chain mechanism and is highly specific for the benzylic position due to the resonance stabilization of the intermediate benzylic radical. masterorganicchemistry.com The resulting 1-(2-amino-6-methoxyphenyl)-1-bromoethane can then serve as a precursor for further nucleophilic substitution reactions.

Catalytic Transformations Utilizing this compound Derivatives

Derivatives of this compound are valuable substrates and ligands in a variety of catalytic transformations, particularly those involving transition metals. The steric and electronic properties conferred by the ethyl and methoxy groups can influence the reactivity and selectivity of these reactions.

Transition Metal-Catalyzed Processes (e.g., Palladium, Copper)

Palladium- and copper-based catalysts are widely used for forming carbon-carbon and carbon-heteroatom bonds. Derivatives of this compound can participate in these reactions, both as substrates and as ligands.

Palladium-Catalyzed Reactions: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for the formation of C-N bonds. organic-chemistry.org While specific examples utilizing this compound are not extensively documented, the reaction is known to be effective for sterically hindered anilines. nih.gov For instance, 2,6-disubstituted anilines can be coupled with aryl halides in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. nih.gov The steric bulk of the ortho substituents on the aniline can influence the efficiency of the reaction, often requiring specific ligand systems to achieve good yields. acs.org

The Suzuki-Miyaura coupling is another key palladium-catalyzed reaction for C-C bond formation between an organoboron compound and an aryl halide. libretexts.orgorganic-chemistry.org A halogenated derivative of this compound, such as 4-bromo-2-ethyl-6-methoxyaniline, could be coupled with a variety of boronic acids to introduce new aryl or alkyl substituents. The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for a successful transformation, especially with sterically demanding substrates. fishersci.co.uk

Copper-Catalyzed Reactions: Copper catalysts are effective for various coupling reactions, including the amination of aryl halides. Copper(II) acetate, for example, can catalyze the coupling of arylboronic acids with anilines. organic-chemistry.org This provides an alternative to palladium-based methods. Furthermore, copper-catalyzed domino reactions of anilines have been developed for the synthesis of complex heterocyclic structures like spirotetrahydroquinolines. beilstein-journals.org The ortho-substituted nature of this compound could influence the regioselectivity of such cyclization reactions. Copper catalysts are also employed in the ortho C-H azidation of anilines, offering a direct route to introduce an azide (B81097) group. sioc-journal.cn

Below is a table summarizing representative conditions for transition metal-catalyzed reactions involving aniline derivatives analogous to this compound.

Reaction TypeCatalyst SystemSubstratesProduct TypeYield (%)Reference
Buchwald-Hartwig AminationPd₂(dba)₃ / Phosphine Ligand3,5-Bis(trifluoromethyl)bromobenzene, 4-MethoxyanilineN-Aryl AnilineHigh acs.org
Suzuki-Miyaura CouplingPd(PPh₃)₄ / Na₂CO₃2,6-Dibromo-4-methoxyaniline, Phenylboronic acid4-Methoxy-2,6-diphenylanilineGood
Copper-Catalyzed AminationCu(OAc)₂ / Myristic AcidArylboronic Acid, AnilineN-Aryl Aniline58-91 organic-chemistry.org
Copper-Catalyzed Domino CyclizationCu(TFA)₂Aniline, Cyclobutanone OximeSpirotetrahydroquinolineGood to Excellent beilstein-journals.org

Asymmetric Catalysis with Chiral Amine Derivatives

Chiral amines and their derivatives are of great importance as ligands and catalysts in asymmetric synthesis. sioc-journal.cnrsc.org The synthesis of chiral derivatives of this compound can lead to novel ligands for a range of asymmetric transformations. The C₂-symmetric design is a common strategy in the development of chiral ligands. nih.gov

For example, chiral bis(oxazoline) and bis(imidazoline) ligands are effective in copper-catalyzed asymmetric Friedel-Crafts alkylations. nih.gov A chiral derivative of this compound could potentially be incorporated into such ligand frameworks. The steric and electronic properties of the this compound moiety would likely influence the enantioselectivity of the catalyzed reaction.

Another area of application is in asymmetric hydrogenation and transfer hydrogenation reactions. Chiral diamine ligands, often derived from substituted anilines, are used in ruthenium-based catalysts for the asymmetric reduction of ketones and imines. mdpi.com The development of a chiral version of this compound could provide a new class of ligands for these important transformations.

The following table presents examples of asymmetric reactions where chiral amine derivatives are used as catalysts or ligands.

Reaction TypeCatalyst/Ligand TypeReactantsProductEnantiomeric Excess (ee)Reference
Friedel-Crafts AlkylationChiral Bis(oxazolinyl)thiophene-Cu(OTf)₂Indole (B1671886), β-NitroolefinChiral Indole Derivativeup to 81% nih.gov
Asymmetric ReductionChiral Diamine-Ru(II)KetoneChiral Alcoholup to 97% mdpi.com
Friedel-Crafts ReactionChiral Bis(imidazolidine)pyridine-Ni(OTf)₂2-Vinylindole, NitroalkeneChiral Indole DerivativeHigh acs.org

Mechanistic Studies of Rearrangement Reactions (e.g.,nih.govorganic-chemistry.orgnih.govsioc-journal.cn-Methoxy Rearrangement)

Rearrangement reactions provide powerful tools for the synthesis of complex molecules from simpler precursors. Derivatives of this compound, particularly N-alkoxy derivatives, can undergo interesting and useful rearrangement reactions.

A notable example is the copper-catalyzed nih.govst-andrews.ac.uk-rearrangement of N-alkoxyanilines. rsc.orgresearchgate.netnih.gov In this reaction, the alkoxy group on the nitrogen atom migrates to one of the ortho positions of the aniline ring. For N-alkoxy-2,6-dialkylanilines, this rearrangement can be rendered asymmetric through the use of a chiral N-heterocyclic carbene (NHC) ligand on the copper catalyst. rsc.org

The proposed mechanism for the Cu-catalyzed nih.govst-andrews.ac.uk-rearrangement involves the coordination of the cationic copper catalyst to the N-alkoxyaniline. This is followed by an oxidative addition of the N-O bond to the copper(I) center, forming a Cu(III) intermediate. A C-O bond is then formed at an ortho position to generate an ortho-quinol imine intermediate. nih.gov In the case of 2,6-disubstituted N-alkoxyanilines, a chiral NHC ligand can effectively differentiate between the two prochiral ortho positions, leading to high enantioselectivity in the formation of the chiral ortho-quinol imine product. rsc.org

These ortho-quinol imine intermediates are valuable synthetic building blocks that can undergo further transformations, such as Diels-Alder reactions, to produce complex three-dimensional molecules in a stereoselective manner. rsc.org Cationic cobalt catalysts have also been shown to promote the nih.govst-andrews.ac.uk-rearrangement of N-alkoxycarbonyloxyanilines under mild conditions. beilstein-journals.orgd-nb.info

Computational and Theoretical Chemistry of 2 Ethyl 6 Methoxyaniline

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT methods are used to investigate the electronic structure of many-body systems, such as atoms and molecules. For a molecule like 2-Ethyl-6-methoxyaniline, DFT can be employed to elucidate a variety of fundamental properties.

Interactive Data Table: Hypothetical Conformational Analysis Data for this compound

ConformerRelative Energy (kcal/mol)Dihedral Angle (C-C-N-H)Dipole Moment (Debye)
Conformer 1Data Not AvailableData Not AvailableData Not Available
Conformer 2Data Not AvailableData Not AvailableData Not Available
Conformer 3Data Not AvailableData Not AvailableData Not Available

This table illustrates the type of data that would be generated from a conformational analysis. Specific values for this compound are not available in the cited literature.

Understanding the electronic structure is key to predicting a molecule's reactivity. DFT calculations provide detailed information about the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability. Furthermore, analysis of the charge distribution, often visualized through molecular electrostatic potential (MEP) maps, would identify the electron-rich and electron-poor regions of this compound, highlighting the likely sites for electrophilic and nucleophilic attack. nih.gov

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding bonding and intramolecular interactions. By transforming the calculated wave function into a set of localized orbitals, NBO analysis provides a clear picture of the Lewis structure of the molecule. For this compound, NBO analysis would quantify the delocalization of the nitrogen lone pair into the aromatic ring and reveal any hyperconjugative interactions between the substituent groups and the ring. These interactions play a significant role in the molecule's stability and reactivity. researchgate.net

DFT methods are widely used to predict various spectroscopic properties. The calculation of vibrational frequencies can aid in the assignment of experimental Infrared (IR) and Raman spectra. nih.gov Similarly, theoretical calculations of electronic transitions can predict the UV-Vis absorption spectrum. researchgate.net Furthermore, the gauge-independent atomic orbital (GIAO) method allows for the accurate prediction of NMR chemical shifts (¹H and ¹³C), which is invaluable for structure elucidation. nih.gov Comparing these predicted spectra with experimental data serves as a stringent validation of the computational methodology. nih.gov

Interactive Data Table: Predicted vs. Experimental Spectroscopic Data for a Related Compound (Illustrative)

Spectroscopic DataCalculated ValueExperimental ValueReference
Key IR Frequency (C-N stretch)Data Not Available for this compoundData Not Available for this compound nih.gov
UV-Vis λmax (nm)Data Not Available for this compoundData Not Available for this compound researchgate.net
¹H NMR Shift (NH₂) (ppm)Data Not Available for this compoundData Not Available for this compound nih.gov
¹³C NMR Shift (C-N) (ppm)Data Not Available for this compoundData Not Available for this compound nih.gov

This table is for illustrative purposes to show how theoretical and experimental data are compared. Specific data for this compound is not present in the provided search results.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

To specifically investigate the nature of electronic transitions, such as those observed in UV-Vis spectroscopy, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT calculations can predict the excitation energies and oscillator strengths of electronic transitions. researchgate.netresearchgate.net For this compound, this would provide a detailed understanding of the transitions between molecular orbitals upon absorption of light, such as π-π* and n-π* transitions, and how the ethyl and methoxy (B1213986) substituents influence these transitions.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. nih.govmdpi.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore conformational changes, solvent effects, and intermolecular interactions. An MD simulation of this compound in a solvent, for example, would reveal how the molecule interacts with its environment and how its conformation fluctuates under thermal motion. This information is crucial for understanding its behavior in solution and in biological systems. mdpi.com

Reaction Pathway Elucidation and Transition State Characterization

Computational chemistry, particularly through methods like Density Functional Theory (DFT), is a powerful tool for mapping out the intricate details of chemical reactions involving substituted anilines. While specific studies on the reaction pathways of this compound are not extensively documented in public literature, the principles can be illustrated by examining related aniline (B41778) derivative reactions. These computational explorations allow for the identification of intermediates, transition states, and the calculation of activation energies, providing a complete energetic profile of a reaction.

For instance, the Bamberger rearrangement of N-phenylhydroxylamine to p-aminophenol has been investigated using DFT calculations. nih.govresearchgate.net This type of study traces the reaction path, identifying key transition states and intermediates. In a hypothetical reaction involving this compound, such as electrophilic substitution, computational methods could be employed to determine the preferred site of reaction (ortho, meta, or para to the amino group) by calculating the energies of the corresponding transition states. The ethyl and methoxy groups introduce steric and electronic effects that can be precisely modeled.

Similarly, the mechanism of Ullmann-type coupling reactions with substituted anilines has been explored computationally. mdpi.com These studies reveal the influence of substituents on the activation energy of the transition state. For this compound, a similar computational approach could predict its reactivity in such coupling reactions, which are vital for the synthesis of more complex molecules. The calculations would involve locating the transition state structure for the carbon-nitrogen bond formation and determining its energy relative to the reactants.

A hypothetical energy profile for a reaction involving this compound could be constructed, as shown in the table below, to illustrate the data obtained from such computational studies.

Table 1: Hypothetical Calculated Energy Profile for an Electrophilic Aromatic Substitution on this compound
Reaction CoordinateSpeciesRelative Energy (kcal/mol)Key Geometric Parameters
ReactantsThis compound + Electrophile0.0N/A
Transition State 1 (para-attack)[C9H13NO-E]+15.2C-E bond forming (2.1 Å), C-H bond elongating (1.2 Å)
Intermediate (Sigma Complex)[C9H13NO-E]++5.8C-E bond formed (1.5 Å)
Transition State 2 (proton loss)[C9H12NOE-H]+8.1C-H bond breaking (1.8 Å)
ProductsSubstituted this compound + H+-10.5N/A

This table is a hypothetical representation to illustrate the type of data generated from computational studies on reaction pathways. The values are not based on actual experimental or calculated data for this compound.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Prediction

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or property-based descriptors of a set of molecules with a specific physicochemical property. researchgate.netmdpi.com These models are invaluable for predicting the properties of new or untested compounds, thereby saving time and resources. For this compound and its analogs, QSPR can be employed to predict a range of properties, including boiling point, viscosity, and solubility.

The development of a QSPR model typically involves several key steps:

Data Set Selection: A diverse set of aniline derivatives with known experimental values for the property of interest is compiled.

Descriptor Calculation: A wide array of molecular descriptors is calculated for each compound in the dataset. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that relates the descriptors to the property.

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

A QSPR study on the viscosity of aniline derivatives, for example, has shown that descriptors such as molecular volume, total energy, surface area, and the charge on the nitrogen atom can be used to create a predictive model. researchgate.net Another study focused on predicting the boiling points of various organic compounds, including those with amine functionalities, using topological and constitutional descriptors. nih.govresearchgate.net

To illustrate how a QSPR model could be applied to this compound, consider the prediction of its boiling point based on a hypothetical model developed for substituted anilines.

Table 2: Hypothetical QSPR Model for Predicting Boiling Point of Substituted Anilines
CompoundMolecular Weight (g/mol)LogPPolar Surface Area (Ų)Predicted Boiling Point (°C)
Aniline93.130.9026.02184.1
o-Toluidine107.151.3226.02200.4
p-Anisidine123.151.1535.25243.0
This compound151.212.10 (Predicted)35.25235.5 (Hypothetical Prediction)

This table presents a simplified, hypothetical QSPR model to demonstrate the principle. The predicted boiling point for this compound is illustrative and not from a validated QSPR model.

Such predictive models are crucial in the early stages of chemical process development and material design, allowing for the screening of large numbers of potential candidates to identify those with the most desirable properties.

Applications in Advanced Chemical Synthesis and Functional Materials Science

Role as a Key Synthetic Building Block for Complex Organic Molecules

Organic building blocks are foundational components in the creation of more complex molecules, serving as the primary units from which larger, intricate structures are assembled. googleapis.com These versatile compounds are crucial in diverse areas such as pharmaceuticals, materials science, and biochemical research. googleapis.com

2-Ethyl-6-methoxyaniline and its close structural analogs serve as important precursors in the synthesis of valuable fine chemicals and intermediates. For instance, the related compound 2-ethyl-6-methylaniline (B166961) is a key starting material in the industrial synthesis of the herbicide (S)-metolachlor. googleapis.comgoogle.com The synthesis involves the reaction of 2-ethyl-6-methylaniline with other reagents to construct the final complex molecule, highlighting the utility of such substituted anilines as foundational scaffolds. googleapis.comgoogle.com Specifically, processes like reductive alkylation are employed to produce intermediates such as 2-ethyl-6-methyl-N-(1'-methoxy-2'-propyl)-aniline, which is a direct precursor to the active herbicidal compound. google.com

While direct examples for this compound are not as prevalent in the reviewed literature, its structural similarity to compounds used in agrochemical synthesis suggests its potential as a precursor for a variety of complex target molecules. The presence of the methoxy (B1213986) group, in place of a methyl group, can influence the reactivity and properties of the resulting products, potentially leading to new derivatives with unique biological activities. The synthesis of related N-substituted aniline (B41778) derivatives, such as N-(ethoxymethyl)-2-ethyl-6-methylaniline, which is a known metabolite of the herbicide Acetochlor, further underscores the importance of this class of compounds as synthetic building blocks. nih.gov

The concept of using rigid molecular scaffolds to which functional groups can be attached in a well-defined spatial arrangement is a cornerstone of modern medicinal chemistry and materials science. The substituted aniline framework provides a versatile platform for the construction of such complex molecular architectures.

Research has demonstrated the use of propellanes as rigid scaffolds for the stereodefined attachment of various substituents to create ligands with high affinity for biological targets like the σ₁ receptor. nih.gov In these studies, moieties such as 2-methoxy-5-methylphenylcarbamate, which is structurally related to this compound, are incorporated to provide the necessary pharmacophoric elements. nih.gov This approach highlights how substituted anilines can serve as the core scaffold upon which complex functionality is built. The indole (B1671886) nucleus, another important heterocyclic system often derived from aniline precursors, is a near-ubiquitous component of biologically potent natural products and drugs. rsc.org The synthesis of complex indole derivatives often relies on the availability of appropriately substituted anilines as starting materials. rsc.org

The specific substitution pattern of this compound, with its ortho-ethyl and ortho-methoxy groups, provides a unique steric and electronic environment. This can be exploited to direct the assembly of complex molecules and to fine-tune the properties of the resulting structures, making it a potentially valuable scaffold for the development of new therapeutic agents and functional materials.

Development of Ligands in Coordination Chemistry and Catalysis

The design of ligands is a critical aspect of coordination chemistry, as the ligand environment around a metal center dictates the properties and reactivity of the resulting complex. core.ac.ukrsc.org Substituted anilines are versatile precursors for a wide variety of ligands.

This compound can be readily converted into various types of ligands, such as Schiff bases, N-heterocyclic carbenes (NHCs), and α-diimines. Schiff base ligands, formed by the condensation of an amine with an aldehyde or ketone, are widely used in coordination chemistry due to their straightforward synthesis and versatile coordination behavior. core.ac.ukresearchgate.netbohrium.com For example, new Schiff bases have been synthesized from the condensation of 2,3-dimethoxyaniline (B1295422) with 2-hydroxynaphthaldehyde, which then form stable complexes with metals like cobalt, nickel, and copper. researchgate.net Azo dyes derived from 2-methoxyaniline have also been shown to act as tridentate ligands, forming octahedral complexes with various metal ions. researchgate.net

The specific steric bulk provided by the ethyl group and the electronic influence of the methoxy group in this compound can be used to tailor the properties of the resulting ligands and their metal complexes. For instance, in copper-catalyzed asymmetric reactions of 2,6-disubstituted N-methoxyanilines, the use of chiral NHC ligands allows for high enantioselectivity. rsc.org The steric and electronic properties of the aniline-derived part of the ligand are crucial for achieving this stereocontrol. rsc.org Similarly, tris(2-hydroxyphenyl)amine ligands, synthesized from substituted 2-methoxyanilines, have been used to form vanadium(V) complexes. rsc.org

The following table summarizes representative ligand types that can be derived from aniline precursors and their typical coordination behavior.

Ligand TypePrecursor ExampleMetal Complex Geometry (Typical)Reference
Schiff Base2,3-dimethoxyanilineOctahedral researchgate.net
Azo Dye2-methoxyanilineOctahedral researchgate.net
N-Heterocyclic Carbene2,6-dimethyl-N-methoxyanilineVaries with metal and other ligands rsc.org
Tris(phenyl)amineSubstituted 2-methoxyanilineVaries with metal rsc.org
α-DiimineAcenaphthenequinone and hydrazidesDistorted square planar, Octahedral nih.gov

Metal complexes derived from aniline-based ligands have found widespread application in both homogeneous and heterogeneous catalysis. rsc.org Homogeneous catalysts are in the same phase as the reactants, while heterogeneous catalysts are in a different phase. researchgate.net

Ruthenium complexes bearing α-diimine ligands, for example, have been shown to be effective catalysts for a variety of organic transformations, including the N-alkylation of amines, α-alkylation of ketones, and β-alkylation of secondary alcohols. nih.gov Palladium complexes with phenoxy-imine ligands have been used as catalysts in the methoxycarbonylation of olefins. researchgate.net The catalytic activity and selectivity of these complexes are highly dependent on the structure of the ligand.

Vanadyl Schiff base complexes have been investigated for their catalytic activity in oxidation reactions, such as the epoxidation of cyclooctene. bohrium.com The electronic and steric environment around the metal center, which is dictated by the Schiff base ligand, plays a crucial role in the catalytic cycle. bohrium.com

While specific catalytic applications of ligands derived directly from this compound are not extensively detailed in the surveyed literature, the principles established with closely related systems strongly suggest their potential. The unique steric hindrance and electronic properties imparted by the 2-ethyl and 6-methoxy substituents could lead to catalysts with novel selectivity and activity in a range of organic transformations. Heterogenization of such catalysts, for instance by anchoring them to a solid support, could offer advantages in terms of catalyst separation and recycling. rsc.org

Contribution to Functional Polymeric Materials

Functional polymers are macromolecules that possess specific chemical or physical properties, making them suitable for a wide range of applications, from drug delivery to electronics. dokumen.pub The incorporation of functional monomers, such as substituted anilines, into a polymer backbone is a key strategy for creating these advanced materials.

The polymerization of aniline and its derivatives, such as o-methoxyaniline (2-methoxyaniline), has been extensively studied. aip.orgresearchgate.net These polymers, particularly in their conducting emeraldine (B8112657) salt form, have applications in areas like electrochromic devices and sensors. aip.orgrsc.org Copolymers of aniline and 2-methoxyaniline have been synthesized to combine the properties of both monomers, aiming for materials with good processability and interesting electrochemomechanical behavior. researchgate.net

While the direct polymerization of this compound is not prominently described in the available literature, its structure suggests that it could be a valuable monomer for creating novel functional polymers. The presence of the ethyl group would likely increase the solubility of the resulting polymer in organic solvents, which is often a challenge with rigid-chain polymers like polyaniline. The methoxy group, as seen in poly(o-methoxyaniline), can also influence the electronic properties and processability of the material.

The table below outlines some related aniline and other monomers used in the synthesis of functional polymers and the typical properties or applications of the resulting materials.

MonomerPolymerPotential Application/PropertyReference
Aniline / 2-MethoxyanilinePolyaniline / Poly(2-methoxyaniline)Conducting polymers, Electrochromic devices, Sensors aip.orgresearchgate.net
Methacrylate MonomersMethacrylate CopolymersBiocompatible materials, Optical materials redalyc.org
2-Ethyl-2-oxazolinePoly(2-ethyl-2-oxazoline)Precursor for functional polymers, Biomedical applications mdpi.com

Monomer or Comonomer in Polymer Synthesis (e.g., Poly(o-methoxyaniline))

This compound serves as a functionalized monomer for the synthesis of substituted polyanilines. The polymerization of aniline and its derivatives can be achieved through both chemical and electrochemical oxidation methods. researchgate.netpolympart.ir The resulting polymers are part of the family of conducting polymers, which possess a unique combination of the electrical properties of metals and the mechanical properties and processing advantages of polymers. nih.gov

While direct polymerization studies of this compound are not extensively documented, its behavior can be understood through its close analog, 2-methoxyaniline (o-methoxyaniline), which polymerizes to form poly(o-methoxyaniline), commonly known as POMA. tandfonline.comcore.ac.uk The synthesis of POMA is often carried out via in-situ polymerization using an oxidizing agent like ammonium (B1175870) persulfate in an acidic medium. polympart.irtandfonline.com The presence of substituents on the aniline ring, such as the methoxy and ethyl groups in this compound, significantly influences the polymerization process and the properties of the resulting polymer.

The methoxy group (-OCH₃) is known to enhance the solubility and processability of the resulting polymer compared to unsubstituted polyaniline (PANI), which is notoriously difficult to process due to its infusibility and insolubility. tandfonline.comtandfonline.com The additional ethyl group (-C₂H₅) in the ortho position introduces further steric hindrance, which can affect the polymer chain's planarity and packing. This modification can lead to increased solubility in common organic solvents, a crucial factor for creating thin films and coatings for electronic applications. researchgate.net

Copolymerization is another key strategy where this compound can be used as a comonomer. By copolymerizing it with aniline or other aniline derivatives, the physical and electrical properties of the resulting copolymer can be precisely tailored. mdpi.comworldscientific.com This approach allows for the creation of materials where properties like conductivity, solubility, and electrochromic behavior are fine-tuned by controlling the molar feed ratio of the monomers during synthesis. worldscientific.com

Polymerization MethodDescriptionKey Features
Chemical Oxidation Monomers are polymerized in a solution containing an oxidizing agent (e.g., ammonium persulfate) and a dopant acid (e.g., HCl). researchgate.nettandfonline.comHigh yield, suitable for large-scale production, produces polymer in a doped state. ufam.edu.br
Electrochemical Polymerization Polymer film is grown directly onto an electrode surface by applying an electrical potential to a solution containing the monomer. core.ac.ukAllows for in-situ characterization and provides good control over film thickness and morphology. ufam.edu.br

Design of Conducting Polymers and Hybrid Materials

The primary application of polymerizing this compound lies in the design of novel conducting polymers. Substituted polyanilines like POMA are intrinsically conducting polymers whose conductivity can be modulated over several orders of magnitude through a doping/dedoping process. rsc.org Doping is achieved by exposing the polymer to protonic acids, which protonate the imine nitrogen atoms in the polymer backbone, leading to the formation of charge carriers (polarons and bipolarons) and a significant increase in electrical conductivity. ufam.edu.brrsc.org The nature and size of the dopant acid's counter-ions can also influence the structural, morphological, and electrical properties of the polymer. ufam.edu.br

Furthermore, this compound is an excellent candidate for creating organic-inorganic hybrid materials. These materials combine the properties of the conducting polymer with those of another material to achieve synergistic effects or novel functionalities. tandfonline.comcambridge.org

Examples of Hybrid Materials based on Substituted Polyanilines:

POMA/BaFe₁₂O₁₉ Composites: These materials are synthesized by in-situ polymerization of o-methoxyaniline in the presence of BaFe₁₂O₁₉ (barium hexaferrite) particles. tandfonline.comtandfonline.com The resulting composite integrates the electrical properties of the polymer with the magnetic properties of the ferrite (B1171679), making it suitable for applications in electromagnetic shielding and sensors. The presence of the ferrite particles was found to affect the electronic structure and decrease the band gap of the POMA. tandfonline.comtandfonline.com

POMA-Biomolecule Hybrids: Conducting polymers like POMA can form hybrids with biological macromolecules such as RNA and DNA. nih.gov These hybrids are formed through electrostatic interactions, hydrogen bonding, and π-π stacking. Such materials are semiconducting and have potential applications in the development of biosensors. nih.gov

Polymer-Grafted Materials: Conducting polymers can be grafted onto other polymer backbones to create materials with enhanced properties. For instance, polyacrylamide-graft-poly(2-methoxyaniline) has been developed for the selective adsorption of heavy metal ions from water. nih.gov

The use of this compound in these hybrids would impart improved solubility and processability, facilitating the fabrication of devices.

Hybrid Material TypeComponentsPotential ApplicationsReference
Magnetic Composite Poly(o-methoxyaniline) + BaFe₁₂O₁₉Electromagnetic Shielding, Sensors tandfonline.comtandfonline.com
Biomolecular Hybrid Poly(o-methoxyaniline) + RNA/DNABiosensors, Bioelectronics nih.gov
Grafted Copolymer Polyacrylamide + Poly(o-methoxyaniline)Environmental Remediation (Adsorbents) nih.gov
Nanocomposite Polyaniline + Carbon Nanotubes (CNTs)High-Conductivity Films, Electrodes cambridge.org

Engineering of Polymeric Architectures with Tailored Properties

The chemical structure of this compound is a prime example of how monomer design can be used to engineer polymeric architectures with tailored properties. The strategic placement of functional groups on the aniline monomer allows for precise control over the final polymer's characteristics. mdpi.com

Solubility and Processability: As mentioned, the insolubility of parent polyaniline is a major drawback. The introduction of flexible alkyl (ethyl) and alkoxy (methoxy) groups disrupts the strong inter-chain interactions (π-π stacking and hydrogen bonding) that cause rigidity and poor solubility. mdpi.com This disruption enhances compatibility with organic solvents, making it possible to process the polymer using solution-based techniques like spin-coating or inkjet printing. researchgate.net

Morphology Control: The substituents on the aniline ring influence the self-assembly and packing of the polymer chains, thereby controlling the morphology of the final material. The surface morphology of polyaniline derivatives has been shown to change from hierarchical structures to spherical ones depending on the substituent. researchgate.net This control over nano- and microstructure is critical for applications in sensors, catalysts, and electronic devices.

Tuning Electronic Properties: The electron-donating nature of the methoxy group and the steric effects of the ethyl group alter the electronic environment of the polymer backbone. This influences the polymer's oxidation potential, band gap, and conductivity. mdpi.com By synthesizing copolymers with varying ratios of different substituted aniline monomers, these properties can be continuously tuned to meet the specific requirements of an application, such as an electrochromic device where different colors are required at different voltages. core.ac.ukmdpi.com

This ability to engineer polymer properties at the molecular level through monomer design is a cornerstone of modern materials science. Compounds like this compound provide the chemical tools necessary to build complex and functional polymeric architectures from the ground up. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Ethyl-6-methoxyaniline, and how can purity be validated?

  • Methodology : Begin with nucleophilic substitution or reductive amination of precursors like 2-ethyl-6-methoxy-nitrobenzene. Purification via fractional distillation or recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures). Validate purity using HPLC (≥99% purity threshold) and confirm structural integrity via 1^1H/13^13C NMR (e.g., aromatic proton signals at δ 6.5–7.0 ppm and methoxy groups at δ 3.8–4.0 ppm) .
  • Key Challenges : Side reactions (e.g., over-alkylation) may occur; monitor reaction kinetics via TLC at 30-minute intervals.

Q. How can researchers characterize the physicochemical properties of this compound?

  • Methodology : Determine melting point (lit. ~45–50°C) via differential scanning calorimetry (DSC). Measure solubility in organic solvents (e.g., dichloromethane, ethyl acetate) using gravimetric analysis. Assess stability under varying pH (2–12) and temperature (25–60°C) via accelerated degradation studies .
  • Data Interpretation : Compare experimental results with computational predictions (e.g., Hansen solubility parameters) to identify outliers .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology : Use FT-IR to identify functional groups (N-H stretch at ~3400 cm1^{-1}, C-O-C stretch at ~1250 cm1^{-1}). Pair with high-resolution mass spectrometry (HRMS) for molecular ion confirmation (expected m/z ~151.11). Cross-validate with 1^1H NMR integration ratios (e.g., ethyl group protons at δ 1.2–1.4 ppm) .

Advanced Research Questions

Q. How can conflicting data on the reactivity of this compound in cross-coupling reactions be resolved?

  • Methodology : Conduct controlled experiments under inert atmospheres (N2_2/Ar) to isolate variables (e.g., catalyst loading, solvent polarity). Use kinetic modeling (e.g., Arrhenius plots) to compare activation energies across studies. Perform meta-analyses of published datasets to identify systemic biases (e.g., incomplete side-product characterization) .
  • Contradiction Analysis : If yields vary between studies (e.g., 60% vs. 85%), verify reaction monitoring methods (e.g., in situ IR vs. GC-MS) and catalyst purity .

Q. What computational strategies predict the electronic effects of this compound in catalytic systems?

  • Methodology : Perform density functional theory (DFT) calculations to map frontier molecular orbitals (HOMO/LUMO) and predict nucleophilicity. Compare with experimental Hammett σp_p values for methoxy and ethyl substituents. Validate using cyclic voltammetry to measure redox potentials .
  • Limitations : Address basis set errors in DFT by benchmarking against crystallographic data (e.g., bond lengths/angles from XRD) .

Q. How do steric and electronic effects of this compound influence its role as a ligand in coordination chemistry?

  • Methodology : Synthesize metal complexes (e.g., Pd(II), Cu(I)) and analyze coordination modes via X-ray diffraction (XRD). Compare ligand binding constants (KeqK_{eq}) using UV-Vis titration. Assess steric hindrance via Tolman cone angles and electronic effects via 31^{31}P NMR of phosphine adducts .
  • Data Integration : Correlate ligand properties with catalytic performance (e.g., turnover frequency in C–N coupling) .

Methodological Best Practices

  • Handling Data Contradictions : Apply triangulation by combining experimental, computational, and literature data. Use statistical tools (e.g., ANOVA) to assess significance of discrepancies .
  • Ethical Reporting : Disclose synthetic yields with error margins (±5%) and raw datasets in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.